REACTION_SMILES
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[CH2:1]([O:3][C:4](=[O:2])[c:6]1[cH:7][c:8]2[cH:9][cH:10][cH:11][n:12][c:13]2[c:14]([Br:16])[cH:15]1)[CH3:5].[CH3:17][CH:18]([CH2:19][AlH:20][CH2:21][CH:22]([CH3:23])[CH3:24])[CH3:25].[Cl:26][CH2:27][Cl:28]>>[O:3]=[CH:4][c:6]1[cH:7][c:8]2[cH:9][cH:10][cH:11][n:12][c:13]2[c:14]([Br:16])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(Br)c2ncccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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O=Cc1cc(Br)c2ncccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |